molecular formula C14H11N3O B11869641 N-(Imidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 860257-98-3

N-(Imidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B11869641
CAS No.: 860257-98-3
M. Wt: 237.26 g/mol
InChI Key: OOZLAEQIBUAWLY-UHFFFAOYSA-N
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Description

N-(Imidazo[1,2-a]pyridin-3-yl)benzamide is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities. This compound features an imidazo[1,2-a]pyridine core fused with a benzamide moiety, making it a valuable scaffold in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and provides high yields of the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions due to their efficiency and ability to produce a wide range of products. The use of specific reagents that are easily sourced is crucial for practical industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(Imidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of N-(Imidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to block γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This interaction leads to its biological effects, such as its hypnotic and sedative properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Imidazo[1,2-a]pyridin-3-yl)benzamide is unique due to its specific structural features and the diverse range of biological activities it exhibits.

Properties

CAS No.

860257-98-3

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

N-imidazo[1,2-a]pyridin-3-ylbenzamide

InChI

InChI=1S/C14H11N3O/c18-14(11-6-2-1-3-7-11)16-13-10-15-12-8-4-5-9-17(12)13/h1-10H,(H,16,18)

InChI Key

OOZLAEQIBUAWLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CN=C3N2C=CC=C3

Origin of Product

United States

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